4-(4-Methyl-2-Pyridyl)aniline
Overview
Description
“4-(4-Methyl-2-Pyridyl)aniline” is a chemical compound with the linear formula C12H12N2 . It is a white solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions . It has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .Molecular Structure Analysis
The molecular weight of “this compound” is 184.24 . The InChI code for this compound is 1S/C12H12N2/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a white solid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalysis and Polymerization
- C-H Activation and Catalysis: 4-(4-Methyl-2-Pyridyl)aniline derivatives have been studied for their role in catalysis, particularly in C-H activation processes. For instance, a pyridyl complex was involved in the C-H activation of pyridine, demonstrating the potential of these complexes in catalytic transformations (Wicker et al., 2012).
- Polymerization Catalysts: Pyridyl and aniline derivatives have been used as ligands in iron(II) bis(imino)pyridyl complexes for ethylene polymerization. The structural elements of these complexes, including the bulky and unsymmetrical substituted aniline groups, significantly influence the polymerization process and the properties of the resulting polyethylene (Guo et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Properties: Pyridine derivatives with aniline functionalities, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have been evaluated as corrosion inhibitors for metals. Studies involving electrochemical methods have shown that these compounds are effective in reducing corrosion rates, offering protection in environments like hydrochloric acid (Xu et al., 2015).
Spectroscopy and Sensor Development
- NMR Chemical Shift Analysis: Pyridyl and aniline derivatives have been synthesized and analyzed using NMR spectroscopy to understand substituent effects on chemical shifts. These studies provide insights into the electronic structure and molecular conformation, which are valuable in various scientific applications, including sensor development and material science (Rančić et al., 2014).
- Cation Sensing: Certain pyridyl and aniline derivatives exhibit cation sensing behavior. Their molecular structure allows for changes in electronic properties upon binding to cations, making them useful in developing sensors and indicators for various applications (Kaur et al., 2013).
Structural Studies and Material Science
- Crystal Structure Analysis: Derivatives of pyridyl and aniline compounds have been subject to crystal structure analysis to understand their molecular geometry and interactions. This information is crucial in material science for designing molecules with specific properties and behaviors (Krishnan et al., 2021).
- Luminescent Materials: Pyridyl and aniline derivatives have been studied for their photophysical properties, particularly in the context of luminescent materials. These compounds can have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their emission properties (Vezzu et al., 2010).
Mechanism of Action
Target of Action
Anilines and pyridines, which are part of the compound’s structure, are often used in the synthesis of pharmaceuticals and dyes due to their ability to bind to various biological targets .
Biochemical Pathways
Compounds containing aniline and pyridine structures can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Result of Action
Anilines and pyridines can have various effects depending on their specific structures and the biological targets they interact with .
Properties
IUPAC Name |
4-(4-methylpyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSYHFCJYJBXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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